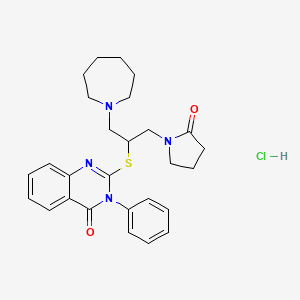

4(3H)-Quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride

Description

The compound 4(3H)-Quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride features a 4(3H)-quinazolinone core substituted at position 2 with a thioether-linked side chain containing a hexahydro-1H-azepine (azepane) ring and a 2-oxo-pyrrolidinyl group. Position 3 is occupied by a phenyl group, and the molecule is stabilized as a monohydrochloride salt.

The 4(3H)-quinazolinone scaffold is pharmacologically significant, with documented anticancer, anti-inflammatory, and analgesic activities . The target compound’s unique substitutions likely optimize its interaction with biological targets, such as enzymes or receptors involved in disease pathways.

Properties

CAS No. |

117039-05-1 |

|---|---|

Molecular Formula |

C27H33ClN4O2S |

Molecular Weight |

513.1 g/mol |

IUPAC Name |

2-[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C27H32N4O2S.ClH/c32-25-15-10-18-30(25)20-22(19-29-16-8-1-2-9-17-29)34-27-28-24-14-7-6-13-23(24)26(33)31(27)21-11-4-3-5-12-21;/h3-7,11-14,22H,1-2,8-10,15-20H2;1H |

InChI Key |

VXMADGMIEPZPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Cyclization

Anthranilic acid and derivatives are the most common starting materials for quinazolinone synthesis. They undergo cyclization reactions with formamide or substituted amides to form the quinazolinone core (Niementowski synthesis) under heating (125–130 °C).

Alternative starting points include isatoic anhydride , which reacts readily with amines to give dihydro-4-oxoquinazolines via reflux in ethyl orthoformate.

Other methods involve condensation of o-amino benzoic acids with amines and phosphorus trichloride in organic solvents to yield 2,3-disubstituted quinazolinones.

Specific Preparation Method for the Target Compound

The target compound features a thioether linkage at position 2 of the quinazolinone ring, connecting a complex side chain bearing a hexahydro-1H-azepinyl methyl group and a 2-oxo-1-pyrrolidinyl ethyl moiety.

Stepwise Synthetic Route

Synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one :

Starting from anthranilic acid, the quinazolinone core is constructed, followed by thiolation at the 2-position to introduce the mercapto (-SH) group.Alkylation of 2-mercaptoquinazolinone :

The mercapto group is alkylated using a bromomethyl derivative bearing the hexahydro-1H-azepinyl and pyrrolidinyl substituents. This is typically done in acetone with potassium carbonate as a base at room temperature for 9–12 hours to yield the thioether linkage.Formation of the monohydrochloride salt :

The final compound is converted into its monohydrochloride salt for stability and improved solubility, usually by treatment with hydrochloric acid in an appropriate solvent.

Reaction Conditions and Yields

Characterization and Validation

The structures of synthesized compounds are confirmed by spectroscopic techniques including:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra provide detailed information on the chemical environment of hydrogen and carbon atoms, confirming substitution patterns and side chain integrity.

Infrared Spectroscopy (IR) : Functional groups such as carbonyl, amide, and thioether are identified by characteristic absorption bands.

Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight and composition.

Elemental Analysis and Melting Point : Used to verify purity and physical properties.

Crystallization and recrystallization from ethanol or other solvents are employed to purify the final product.

Summary Table of Preparation Methods for Related Quinazolinone Derivatives

Chemical Reactions Analysis

Alkylation to Install the Ethyl Chain

The ethyl chain containing hexahydroazepinyl and pyrrolidinyl groups is added via alkylation. This step typically involves reacting the mercaptoquinazolinone with an alkyl bromide or iodide under basic conditions. For instance, ethylbromoacetate can be used to introduce ester groups, which are later modified .

Key Steps :

-

Mercaptoquinazolinone (e.g., compound 1a–j ) reacts with ethylbromoacetate in acetone/K₂CO₃.

-

Hydrazine hydrate converts esters to hydrazides (e.g., compounds 3a–j ) .

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Ethylbromoacetate, K₂CO₃ | Acetone, reflux | Quinazolinone esters (2a–j ) |

| Hydrazine Treatment | Hydrazine hydrate | EtOH, room temperature | Hydrazide derivatives (3a–j ) |

Formation of the Final Monohydrochloride Salt

The monohydrochloride salt is formed by protonating the quinazolinone derivative with hydrochloric acid . This step stabilizes the compound and enhances solubility for pharmaceutical applications.

Reaction :

Key Reaction Mechanisms and Inhibitory Activity

The compound’s mechanism of action involves tyrosine kinase inhibition , particularly targeting CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies reveal that derivatives like 2i and 3i act as ATP non-competitive type-II inhibitors for CDK2 and ATP competitive type-I inhibitors for EGFR .

Structure-Activity Relationships (SAR) :

-

Substituents like 6,8-difluoro or 6-methoxy groups on the benzene ring enhance cytotoxicity.

Physical and Spectroscopic Data

-

Molecular Formula : C₂₇H₃₃ClN₄O₂S.

-

Molecular Weight : 513.1 g/mol.

-

Solubility : Soluble in organic solvents (e.g., acetone, ethanol).

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit potent antimicrobial properties. For instance, studies have demonstrated that certain structural modifications of the 4(3H)-quinazolinone core can enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A structure–activity relationship study revealed that specific substitutions on the quinazolinone scaffold significantly improve efficacy against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Table 1: Summary of Antimicrobial Activity of Quinazolinone Derivatives

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| 2-Mercapto-4(3H)-quinazolinone | MRSA | Potent Inhibitor |

| Novel Quinazolinone-Sulfonamide Derivatives | Various Cancer Cell Lines | Significant Cytotoxicity |

| 2-Thioxoquinazolin-4-ones | Breast Cancer | Sufficient Anticancer Activity |

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied. Several compounds have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer and hepatocellular carcinoma. Notably, a series of 2,3,6-trisubstituted quinazolinones demonstrated significant anticancer activity while maintaining a safe profile on non-cancerous cells . The ability to selectively target cancer cells while sparing healthy cells is a crucial aspect of developing effective cancer therapies.

Structural Insights and Synthesis

Recent studies have focused on elucidating the synthetic pathways and structural modifications that enhance the biological activity of quinazolinones. Innovative synthetic strategies have been developed to create novel derivatives with improved pharmacological profiles. For example, the incorporation of different substituents at specific positions on the quinazolinone ring can lead to variations in solubility and bioavailability, which are critical for therapeutic efficacy .

Table 2: Key Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substitution at Position 2 | Increased Antibacterial Activity |

| Addition of Thioether Group | Enhanced Cytotoxicity |

| Alkyl Chain Variations | Improved Bioavailability |

Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of quinazolinone derivatives. For instance, a study focused on a specific derivative demonstrated its effectiveness in reducing tumor size in murine models of breast cancer. Additionally, clinical trials are underway to evaluate the safety and efficacy of these compounds in human subjects suffering from resistant bacterial infections .

Mechanism of Action

The mechanism of action of quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects at Position 2

- Thioether vs. Methyl/Phenyl: The target compound’s thioether group at position 2 (linked to azepane and pyrrolidinone) may improve metabolic stability compared to 2-mercapto derivatives (e.g., 2-mercapto-4(3H)-quinazolinone), which are prone to oxidation . Bulkier substituents, such as cinnamylthio () or azepane-pyrrolidinone (target), could enhance receptor binding through hydrophobic interactions or conformational rigidity .

Substituent Effects at Position 3

- Phenyl vs. Halogenated or Alkyl Groups: The target’s 3-phenyl group is common in analogues with analgesic activity (e.g., 2-phenyl-4(3H)-quinazolinone in ). However, halogenated derivatives (e.g., 6-iodo-2-methyl) exhibit antihyperlipidemic effects, suggesting substituent-dependent pathway targeting .

Salt Form and Solubility

- The monohydrochloride salt of the target compound likely enhances aqueous solubility compared to non-salt forms, a critical factor in drug formulation .

Biological Activity

The compound 4(3H)-quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound based on recent research findings.

The structural complexity of this compound allows for multiple interactions with biological targets. Quinazolinones typically act through various mechanisms, including inhibition of key enzymes and receptors involved in disease processes. For instance, some derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study highlighted the efficacy of compounds with a 4(3H)-quinazolinone core against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) analysis identified key modifications that enhance antibacterial potency. For example, variations in ring structures and substituents were systematically evaluated to optimize activity against Gram-positive bacteria .

| Compound Variation | MIC against S. aureus (μg/mL) | Activity Level |

|---|---|---|

| Parent Compound | 16 | Moderate |

| Para-substituted | 4 | High |

| Meta-substituted | 8 | Moderate |

Anticancer Activity

Quinazolinones have also been explored for their anticancer potential. In vitro studies demonstrated that specific derivatives inhibited cell growth across various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for selected compounds were notably low, indicating strong cytotoxic effects:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that modifications to the quinazolinone structure can significantly enhance its anticancer efficacy .

Anticonvulsant Activity

Some studies have focused on the anticonvulsant properties of quinazolinone derivatives. A series of new compounds were synthesized and tested for their ability to prevent seizures in animal models. The results indicated that certain modifications led to improved activity compared to traditional anticonvulsants .

Case Studies

- Antibacterial Efficacy : In a study involving a mouse peritonitis model, a specific derivative of the quinazolinone exhibited low clearance rates and high oral bioavailability while effectively reducing bacterial load in infected tissues .

- Cytotoxicity in Cancer Models : Compounds synthesized from quinazolinone scaffolds were tested against multiple cancer cell lines, revealing dose-dependent inhibition of cell growth and significant apoptosis induction in treated cells .

Q & A

Q. Table 2: Optimization of Thioether Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (anhydrous) | 75–86% |

| Solvent | Dry acetone | Minimal side products |

| Temperature | Reflux (60°C) | Balances reactivity/stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.